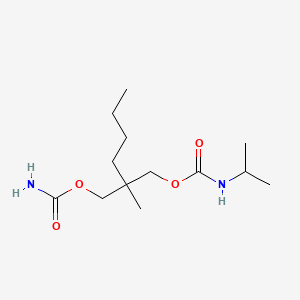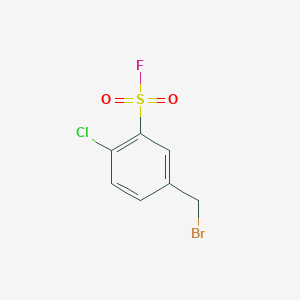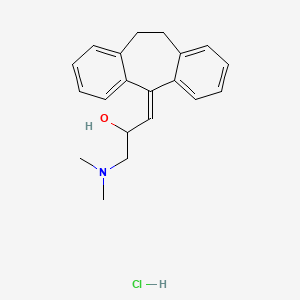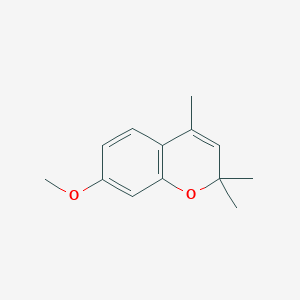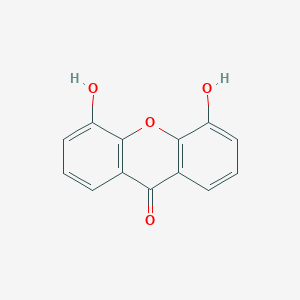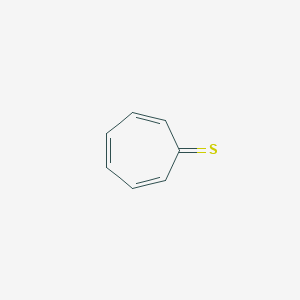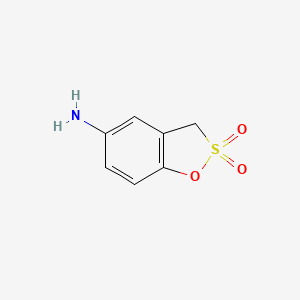
2-(Chlorocarbonyl)-6-methylphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorocarbonyl)-6-methylphenyl acetate is an organic compound that belongs to the class of chlorocarbonyl compounds These compounds are characterized by the presence of a chlorocarbonyl group (–COCl) attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-6-methylphenyl acetate typically involves the chlorination of 6-methylphenyl acetate. One common method is the reaction of 6-methylphenyl acetate with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Chlorocarbonyl)-6-methylphenyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 6-methylphenyl acetic acid and hydrochloric acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH₃), ethanol (C₂H₅OH), and thiourea (CS(NH₂)₂) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: The reaction is performed in the presence of water or aqueous base (e.g., sodium hydroxide, NaOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(Aminocarbonyl)-6-methylphenyl acetate, 2-(Hydroxycarbonyl)-6-methylphenyl acetate, and 2-(Thiocarbonyl)-6-methylphenyl acetate can be formed.
Hydrolysis: 6-Methylphenyl acetic acid and hydrochloric acid.
Reduction: 2-(Hydroxycarbonyl)-6-methylphenyl acetate.
科学研究应用
2-(Chlorocarbonyl)-6-methylphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(Chlorocarbonyl)-6-methylphenyl acetate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
- 2-Chloroallyl acetate
- 2-(Chlorocarbonyl)phenyl acetate
- 6-Methylphenyl acetate
Comparison
2-(Chlorocarbonyl)-6-methylphenyl acetate is unique due to the presence of both a chlorocarbonyl group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties to the compound. For example, the methyl group can influence the electronic properties of the aromatic ring, affecting the reactivity of the chlorocarbonyl group. In contrast, similar compounds like 2-Chloroallyl acetate lack the aromatic ring, while 2-(Chlorocarbonyl)phenyl acetate lacks the methyl group, resulting in different chemical behaviors and applications.
属性
CAS 编号 |
27893-05-6 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
(2-carbonochloridoyl-6-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-4-3-5-8(10(11)13)9(6)14-7(2)12/h3-5H,1-2H3 |
InChI 键 |
IUMLXMMQIRVXME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



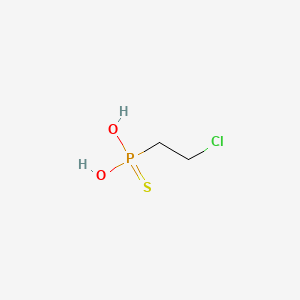
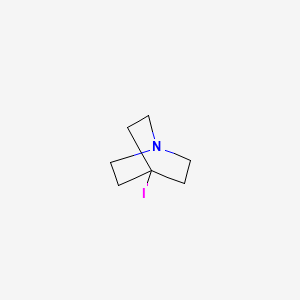
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)


